3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 |
InChI Key |
FOHRCMUANUUOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Hydroxymethyl 1,3 Benzoxazol 2 3h One
Established Synthetic Routes to 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one and Related Benzoxazolones
The construction of the this compound scaffold can be achieved through several distinct synthetic pathways. These methods range from the modification of pre-formed benzoxazolone rings to the de novo synthesis from acyclic precursors.
Synthesis via Reduction of Carboxylate Precursors
A viable and controlled method for the synthesis of this compound involves the chemical reduction of a corresponding carboxylate precursor. This strategy hinges on the selective reduction of an ester or carboxylic acid functional group at the N-3 position of the benzoxazolone ring to a primary alcohol.
The synthesis begins with the N-carboxylation of 1,3-benzoxazol-2(3H)-one. This precursor is then treated with a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce these functional groups under standard conditions. libretexts.orgquora.comreddit.com
The reaction mechanism with LiAlH₄ involves the nucleophilic delivery of a hydride ion to the carbonyl carbon of the ester or carboxylate group. youtube.com For a carboxylic acid, the first step is an acid-base reaction between the acidic proton of the carboxyl group and the basic hydride, which is then followed by reduction. The process ultimately yields the desired this compound after a workup step to protonate the resulting alkoxide.
| Reducing Agent | Carboxylate Precursor | Product | General Reactivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Primary Alcohol | Strong; reduces a wide range of carbonyl compounds. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Ester, Carboxylic Acid | No reaction (typically) | Mild; selective for aldehydes and ketones. libretexts.orgquora.com |
Condensation Reactions Involving 2-Aminophenol (B121084) Derivatives
A cornerstone of benzoxazolone synthesis is the cyclization of 2-aminophenol derivatives. youtube.com This well-established approach typically involves a two-step sequence to arrive at this compound.
First, the 1,3-benzoxazol-2(3H)-one core is constructed by reacting 2-aminophenol with a suitable carbonylating agent. A variety of such agents can be employed, including the highly reactive phosgene (B1210022) and its safer solid equivalent, triphosgene. Other effective reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and phenyl chloroformate, which facilitate the cyclization under milder conditions. organic-chemistry.org
Once the parent benzoxazolone is formed, the second step is N-hydroxymethylation. The nitrogen atom at position 3 bears a weakly acidic proton. Treatment with a suitable base, such as potassium carbonate or sodium hydride, generates a nucleophilic anion. This anion subsequently reacts with formaldehyde (B43269), or a formaldehyde equivalent like paraformaldehyde, to install the hydroxymethyl moiety at the N-3 position, yielding the target compound.
| Carbonylating Agent | Starting Material | Intermediate Product | Key Features |
|---|---|---|---|
| Phosgene / Triphosgene | 2-Aminophenol | 1,3-Benzoxazol-2(3H)-one | Highly efficient but hazardous reagents. |
| 1,1'-Carbonyldiimidazole (CDI) | 2-Aminophenol | 1,3-Benzoxazol-2(3H)-one | Milder, safer alternative to phosgene. |
| Phenyl Chloroformate | 2-Aminophenol | 1,3-Benzoxazol-2(3H)-one | Effective reagent for cyclization. |
| Urea | 2-Aminophenol | 1,3-Benzoxazol-2(3H)-one | Uses high temperatures (fusion method). |
Formation from Phthalides via Aminolysis-Hofmann Rearrangement
An alternative, though less direct, synthetic strategy for related benzoxazinone (B8607429) structures involves a two-step sequence starting from phthalides (isobenzofuran-1(3H)-ones). This method consists of an initial ring-opening aminolysis followed by a Hofmann rearrangement.
In the first step, the lactone ring of a phthalide (B148349) is opened via aminolysis. This reaction can be challenging due to the stability of the benzolactone ring and may require specialized reagents, such as in situ prepared aluminum amides, to effectively generate the corresponding 2-hydroxymethylbenzamide.
The second step employs a Hofmann rearrangement on the primary benzamide (B126) derivative. The use of a mild hypervalent iodine reagent, such as bis(trifluoroacetoxy)iodobenzene (BTI), facilitates the conversion of the amide into an isocyanate intermediate. This intermediate is then trapped intramolecularly by the proximate hydroxymethyl group, leading to cyclization and the formation of the heterocyclic ring system. While primarily demonstrated for six-membered benzoxazinones, this methodology showcases a creative approach to forming related heterocyclic cores.
Microwave-Assisted Synthetic Approaches
To enhance the efficiency and environmental compatibility of benzoxazolone synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave irradiation can be effectively applied to the condensation reactions used to form the benzoxazolone ring. For instance, the cyclocondensation of 2-aminophenol with aldehydes or carboxylic acids can be significantly accelerated. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. This rapid and efficient energy transfer minimizes the formation of side products. The use of microwave-assisted synthesis represents a key advancement in developing more sustainable and time-efficient protocols for producing benzoxazolone derivatives.
Derivatization Strategies at the Hydroxymethyl Moiety
The hydroxymethyl group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatization strategies enable the synthesis of diverse libraries of benzoxazolone compounds by forming new oxygen, sulfur, and nitrogen-containing substituents at the N-3 position. nih.gov
Formation of 3-O-, 3-S-, and 3-N-Substituted Benzoxazolone Derivatives
The primary alcohol of the hydroxymethyl group serves as a key site for nucleophilic substitution and related reactions, enabling the introduction of a variety of functional groups.
3-O-Substituted Derivatives: The formation of ether linkages (O-alkylation) is a common derivatization pathway. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base like sodium hydride (NaH) to form a potent nucleophilic alkoxide. This alkoxide can then react with various alkyl halides (R-X) to furnish a range of 3-(alkoxymethyl)-1,3-benzoxazol-2(3H)-one derivatives.
3-S-Substituted Derivatives: To synthesize thioether derivatives, the hydroxyl group is often first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester is then susceptible to nucleophilic attack by a thiol (R-SH) or a thiolate salt, leading to the displacement of the leaving group and the formation of a 3-[(alkylthio)methyl]-1,3-benzoxazol-2(3H)-one derivative. sapub.org
3-N-Substituted Derivatives: The introduction of nitrogen-containing substituents can be accomplished through several methods. One approach involves converting the hydroxyl group into a leaving group (e.g., a halide) followed by nucleophilic substitution with a primary or secondary amine. An alternative and more direct route is the Mannich reaction, which involves the condensation of the parent 1,3-benzoxazol-2(3H)-one (possessing an N-H bond) with formaldehyde and a primary or secondary amine to directly yield 3-(aminomethyl)-1,3-benzoxazol-2(3H)-one derivatives. neu.edu.tr
| Derivative Type | General Structure | Synthetic Strategy | Key Reagents |
|---|---|---|---|
| 3-O-Substituted (Ether) | Benzoxazolone-CH₂-O-R | Williamson Ether Synthesis | NaH, Alkyl Halide (R-X) |
| 3-S-Substituted (Thioether) | Benzoxazolone-CH₂-S-R | Nucleophilic Substitution | TsCl, Thiol/Thiolate (R-SH/RS⁻) |
| 3-N-Substituted (Amine) | Benzoxazolone-CH₂-NR¹R² | Mannich Reaction | Formaldehyde, Amine (HNR¹R²) |
Alkylation and Acylation Reactions
The N-hydroxymethyl group is the primary site for alkylation and acylation reactions. These transformations typically involve the oxygen atom of the hydroxyl group or the generation of a reactive intermediate for subsequent alkylation of other nucleophiles.
O-Acylation: The hydroxyl group of this compound can undergo O-acylation to form the corresponding esters. This reaction is analogous to the standard esterification of alcohols. Typically, an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) is used in the presence of a base or under acidic conditions. The direct acylation of unprotected hydroxyamino acids with acyl halides or anhydrides under acidic conditions allows for chemoselective O-acylation, a principle that can be applied here to favor ester formation while preventing reactions at other sites. nih.gov This transformation is valuable for installing a variety of acyl groups, modifying the compound's properties, or for use as a protecting group strategy.
Alkylation Reactions and Use as an Alkylating Agent: While direct O-alkylation of the hydroxyl group is possible, the N-hydroxymethyl moiety more commonly functions to generate a potent electrophile for the alkylation of other substrates. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a highly reactive N-acyliminium ion. researchgate.netnih.gov This cation is a powerful electrophile that is central to amidoalkylation reactions, a class of Mannich reactions. adichemistry.comwikipedia.org
The generated N-acyliminium ion can then react with a wide array of nucleophiles, including enolizable carbonyl compounds, electron-rich heterocycles (like indoles and pyrroles), and organometallic reagents. adichemistry.com This process effectively transfers the "benzoxazolon-3-yl-methyl" group to the nucleophile, forming a new carbon-carbon or carbon-heteroatom bond. Therefore, this compound is a key precursor for N-acyliminium ions and serves as an important amidoalkylating agent. researchgate.netnih.gov
| Reaction Type | Reagent(s) | Intermediate | Product Type |
|---|---|---|---|
| O-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | - | Ester (3-(Acyloxymethyl)-1,3-benzoxazol-2(3H)-one) |
| Amidoalkylation | Acid catalyst (e.g., H₂SO₄, TsOH), Nucleophile (Nu-H) | N-Acyliminium Ion | Alkylated Nucleophile (Nu-CH₂-Benzoxazolone) |
Modifications at the Benzoxazole (B165842) Ring System
The fused benzene (B151609) ring of the 1,3-benzoxazol-2(3H)-one scaffold is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The heterocyclic portion of the molecule acts as an activating group, directing incoming electrophiles to specific positions on the benzene ring. Studies on the parent compound and its N-alkylated derivatives have shown that substitution occurs preferentially at the 6-position. cerist.dz
Halogenation: The benzoxazolone ring can be halogenated to introduce chlorine or bromine atoms. For instance, 5-chloro-1,3-benzoxazol-2(3H)-one (chlorzoxazone) is synthesized from 2-amino-4-chlorophenol (B47367) and urea, demonstrating that the ring system is compatible with halogen substituents. neu.edu.tr Direct bromination of 1,3-benzoxazol-2(3H)-one has also been reported to yield 6-bromo derivatives. researchgate.net These reactions typically proceed with standard halogenating agents, sometimes requiring a Lewis acid catalyst.
Friedel-Crafts Acylation: Friedel-Crafts acylation is a key method for introducing acyl groups onto the aromatic ring, forming 6-acyl-2(3H)-benzoxazolones. cerist.dz This reaction is typically carried out using an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The reaction shows high regioselectivity, with the acyl group being installed almost exclusively at the 6-position. cerist.dz This selectivity is attributed to the electronic effects of the heterocyclic ring. The resulting 6-acyl derivatives are important intermediates for the synthesis of pharmacologically active compounds. cerist.dzresearchgate.net
| Reaction | Typical Reagents | Position of Substitution | Product |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, Lewis Acid | 6- (and/or 5-) | 6-Halo-1,3-benzoxazol-2(3H)-one |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 6- | 6-Acyl-1,3-benzoxazol-2(3H)-one |
| Nitration | HNO₃, H₂SO₄ | 6- | 6-Nitro-1,3-benzoxazol-2(3H)-one |
Mechanistic Investigations of Reaction Pathways
The reaction pathways involving this compound are primarily governed by the formation of N-acyliminium ions and the mechanism of electrophilic aromatic substitution.
N-Acyliminium Ion Mechanism: The central mechanistic feature of the N-hydroxymethyl group's reactivity is the acid-catalyzed generation of an N-acyliminium ion. researchgate.netnih.govexlibrisgroup.com The process begins with the protonation of the hydroxyl group by an acid catalyst. This converts the hydroxyl group into a good leaving group (H₂O). Subsequent departure of a water molecule generates the N-acyliminium ion. This cation is stabilized by resonance, with the positive charge delocalized between the methylene (B1212753) carbon and the nitrogen atom of the amide.
This highly electrophilic intermediate is readily attacked by nucleophiles in what constitutes an amidoalkylation or Mannich-type reaction. adichemistry.comwikipedia.org The formation of this intermediate is a key step that enables the use of this compound as a building block for constructing more complex molecules. researchgate.netnih.govarkat-usa.org
Electrophilic Aromatic Substitution Mechanism: Modifications at the benzoxazole ring system follow the general mechanism for electrophilic aromatic substitution. wikipedia.orgminia.edu.eg An electrophile (E⁺), generated from the reagents (e.g., the acylium ion in Friedel-Crafts reactions or the nitronium ion in nitration), attacks the π-electron system of the benzene ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eg The positive charge in this intermediate is delocalized across the ring. In the final step, a base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org The regioselectivity for substitution at the 6-position is dictated by the directing effects of the heterocyclic ring, which stabilizes the arenium ion intermediate more effectively when the attack occurs at this position. cerist.dz
Advanced Spectroscopic and Crystallographic Elucidation of 3 Hydroxymethyl 1,3 Benzoxazol 2 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Analyses
One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for determining the basic structure of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 2-(hydroxymethyl)benzimidazole, characteristic peaks are observed for the aromatic protons of the benzimidazole nucleus between 7-8 ppm and the methylene (B1212753) protons of the hydroxymethyl group at 3.8-4.0 ppm researchgate.net. A distinctive singlet for the N-H proton in benzimidazole derivatives is typically found at a higher chemical shift, between 12.5 and 13.6 ppm researchgate.net.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In benzoxazole (B165842) derivatives, the carbon atoms of the fused benzene (B151609) ring and the oxazole (B20620) ring resonate at characteristic chemical shifts. For instance, in 1,3-benzoxazoles, the heteroatom (oxygen) influences the chemical shifts of adjacent carbons, with C2, C3a, and C7a being deshielded mdpi.com.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms within the benzoxazole ring system.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Benzoxazole Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2-(1,3-dioxobenzoyl)-1H-benzimidazole | CDCl₃ | 13.03 (brs, 1H), 7.71-7.51 (m, 4H), 7.01 (d, J = 6.71, 1H), 6.95 (s, 1H), 6.65 (d, J = 8.52 Hz, 1H), 5.26 (s, 2H) | 149.3, 145.1, 136.6, 122.2, 119.2, 114.1, 110.4, 90.1 |
| 2-phenyl-1H-benzimidazole | CDCl₃ | 12.91 (s, 1H), 7.89 (d, J = 7.8 Hz, 2H), 7.47-7.32 (m, 5H), 7.26-7.12 (m, 2H) | 151.7, 135.4, 130.6, 130.4, 129.4, 126.8, 122.1, 119.6, 111.6 |
| 2-(4-chlorophenyl)-1H-benzimidazole | DMSO-d₆ | 9.97 (brs, 1H), 8.08 (d, J = 9.0 Hz, 2H), 7.48-7.31 (m, 4H), 7.16-6.94 (m, 2H), 5.78 (s, 1H) | 150.6, 144.2, 135.4, 132.4, 130.8, 129.8, 128.8, 123.7, 122.4, 119.4, 111.5 |
Advanced 2D NMR Techniques for Unambiguous Signal Assignment (e.g., HMBC, HSQC, COSY, TOCSY, NOESY)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds.
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those directly coupled.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.
For 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives, NMR spectroscopy has been used to confirm that they exist as single isomers, with theoretical studies suggesting the E stereoisomer is significantly more stable due to intramolecular hydrogen bonding scielo.br.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of benzoxazole derivatives. The mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, in related 1,2,3-benzotriazin-4-one derivatives, characteristic fragmentation pathways and neutral losses have been established to identify these compounds and their metabolites nih.gov. Similarly, for isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-HRMS has been instrumental in differentiating between isomers based on their distinct fragmentation patterns nih.gov. A common fragmentation for some triazoles involves the loss of a nitrogen molecule (N₂) nih.gov.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egmsu.edu
Key vibrational modes for this compound would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the cyclic carbamate (oxazolidinone) carbonyl group.
C-N Stretching: Vibrations in the range of 1260-1330 cm⁻¹ can be attributed to the C-N bond of the benzoxazole ring esisresearch.org.
C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxazole ring are expected in the fingerprint region. For 2-mercaptobenzoxazole, these are reported at 1250 and 1073 cm⁻¹ esisresearch.org.
Aromatic C-H Stretching: Peaks typically appear above 3000 cm⁻¹.
CH₂ Vibrations: The methylene group of the hydroxymethyl substituent will exhibit symmetric and asymmetric stretching vibrations around 2853 cm⁻¹ and 2926 cm⁻¹, respectively wikieducator.org. Bending vibrations such as scissoring, wagging, twisting, and rocking also occur at lower frequencies esisresearch.org.
Interactive Data Table: Characteristic IR Frequencies for Benzoxazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C=O (amide) | Stretching | 1700-1750 |
| Aromatic C-H | Stretching | >3000 |
| CH₂ | Asymmetric Stretching | ~2926 |
| CH₂ | Symmetric Stretching | ~2853 |
| C-N | Stretching | 1260-1330 |
| C-O-C | Asymmetric Stretching | ~1250 |
| C-O-C | Symmetric Stretching | ~1073 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a derivative, 1,3-Bis(hydroxymethyl)benzimidazolin-2-one, the crystal structure revealed that the asymmetric unit contains one and a half molecules, with one lying on a general position and the other on a twofold rotation axis researchgate.net. The benzimidazole ring systems were found to be non-planar with respect to each other researchgate.net. In the crystal packing, O-H···O hydrogen bonds are crucial intermolecular interactions researchgate.net. Similarly, the crystal structure of this compound would be expected to reveal details about its planarity, conformational preferences of the hydroxymethyl group, and the nature of its hydrogen bonding network in the solid state.
Other Spectroscopic Techniques (e.g., UV-Vis, ESR)
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to be strong UV absorbers. scielo.br The UV-Vis spectrum of this compound would be expected to show absorption bands in the UVA and UVB regions, characteristic of the benzoxazolyl chromophore. For instance, some 2-(2'-hydroxyphenyl)benzoxazole derivatives exhibit maximum absorption wavelengths (λₘₐₓ) between 336 and 374 nm scielo.br. These compounds are of interest as potential organic UV filters due to their ability to absorb high-energy UV radiation and dissipate it through intramolecular processes scielo.br.
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. While this compound itself is not a radical, ESR could be employed to study any radical intermediates that may form during chemical reactions or upon exposure to radiation.
Computational and Theoretical Investigations of 3 Hydroxymethyl 1,3 Benzoxazol 2 3h One Analogues
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, are fundamental in understanding the intrinsic properties of molecules. chemintech.ru These calculations provide a detailed picture of the electron distribution, which governs the molecule's geometry, stability, and reactivity. For benzoxazolone derivatives, DFT studies have been instrumental in characterizing their structural and electronic features. researchgate.netsemanticscholar.orgrsc.org
The three-dimensional arrangement of atoms (conformation and stereochemistry) is a critical determinant of a molecule's biological activity. windows.net Theoretical studies are employed to investigate the potential energy surface of a molecule to identify stable conformers and predict the most likely stereoisomers. scielo.br
For instance, a theoretical study on 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives, which share the core benzoxazolone ring system, utilized DFT calculations to understand why only a single isomer is observed experimentally. nih.govresearchgate.net The investigation revealed that the high rotational barrier around the exocyclic double bond prevents rapid interconversion between stereoisomers. scielo.brscielo.br The calculations showed that the E stereoisomer is significantly more stable (by 6.2 to 8.1 kcal/mol) than the Z isomer, a preference attributed to the formation of a strong intramolecular hydrogen bond. scielo.brscielo.br This stabilization makes the E isomer the exclusive product. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis further elucidated these stabilizing interactions, quantifying the electron delocalization responsible for the observed stereochemistry. scielo.br Such studies are crucial for medicinal chemists in designing drug candidates with specific three-dimensional structures required for interaction with biological receptors. scielo.br
Table 1: Theoretical Stereoisomer Stability for 1,3-Benzoxazol-2(3H)-ylidene Analogues
| Compound | Isomer | Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing Interaction | Reference |
|---|---|---|---|---|
| 2-(1,3-Benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile | E | 0.0 | Intramolecular Hydrogen Bonding (nO → σNH) | scielo.br |
| Z | +8.1 | |||
| Methyl-2-(1,3-benzoxazol-2(3H)-ylidene)(cyano)acetate | E | 0.0 | Intramolecular Hydrogen Bonding (nO → σNH) | scielo.br |
| Z | +6.2 |
DFT calculations are widely used to explore the electronic properties and predict the chemical reactivity of benzoxazole (B165842) derivatives. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net
Studies on 1,3-benzoxazole derivatives have shown how substitutions on the phenyl ring affect their electronic properties. researchgate.net For example, the introduction of an electron-donating amino group and an electron-withdrawing nitro group significantly alters the dipole moment and the HOMO-LUMO gap. researchgate.net These modifications influence the molecule's charge transfer properties and its potential application in electronic devices. researchgate.net Furthermore, reactivity descriptors such as ionization potential, electron affinity, global hardness, and electrophilicity index are calculated to predict how and where a molecule will react. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. semanticscholar.orgbohrium.com
Table 2: Calculated Electronic Properties of Substituted 1,3-Benzoxazole Derivatives
| Molecule | Substitution | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Parent 1,3-Benzoxazole | None | 2.33 | 3.98 | researchgate.net |
| Molecule II | Nitro group | 3.72 | 3.80 | |
| Molecule IV | Amino and Nitro groups | 8.90 | 3.78 |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as a benzoxazolone derivative, and a biological macromolecule (receptor), typically a protein. nih.govresearchgate.net These methods are central to structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. chemmethod.comchemmethod.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov
Numerous studies have applied molecular docking to investigate the binding modes of benzoxazolone and benzoxazole analogues with various protein targets. For example, docking studies of 3-substituted benzoxazolone derivatives against SARS-CoV-2 Omicron subvariant proteins identified critical amino acid interactions within the receptor-binding domain (RBD). chemmethod.comchemmethod.com Similarly, investigations into benzoxazole derivatives as potential anticancer agents targeting VEGFR-2 revealed specific binding patterns within the kinase domain. nih.gov MD simulations are often performed subsequently to assess the stability of the docked complex over time, providing a more dynamic and realistic view of the binding interactions. bohrium.comresearchgate.netnih.gov For instance, a 150 ns MD simulation confirmed the stable binding of benzoxazole derivatives within the active site of the mTOR protein. researchgate.net
Table 3: Key Amino Acid Interactions of Benzoxazolone Analogues with Protein Targets
| Compound Class | Protein Target | Interacting Amino Acid Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Benzoxazole Derivatives | mTOR | Tyr2245, Trp2239, Asp2357 | Hydrogen bonding, π-π stacking | researchgate.net |
| 1,4-Benzoxazin-3-one Analogues | TRPV1 | Tyr511, Phe591, Thr550 | π-π interactions, Hydrogen bonding | nih.gov |
| Benzoxazolone Derivatives | Clock Proteins (CRY1, CRY2) | Not specified | Elevated binding affinities noted | researchgate.net |
| Benzoxazole Derivatives | Lipid transfer protein sec14p | Not specified | Docking studies performed | nih.gov |
A primary goal of molecular docking is to estimate the binding affinity, or the strength of the interaction, between a ligand and its receptor. chalmers.se This is often expressed as a docking score or a calculated binding free energy (ΔG). uomustansiriyah.edu.iq Lower (more negative) values typically indicate a more favorable binding interaction. chemmethod.com For example, in a study of benzoxazolone derivatives against SARS-CoV-2, binding affinities ranged from -6.4 to -8.9 kcal/mol, indicating strong binding potential. chemmethod.com
More rigorous methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate binding free energies from MD simulation trajectories, often providing a more accurate prediction than simple docking scores. researchgate.netresearchgate.net These calculations were used to analyze the binding free energies of benzoxazolone derivatives with clock proteins, helping to quantify their potential regulatory impact. researchgate.net
Table 4: Predicted Binding Affinities of Benzoxazolone Analogues
| Compound Series | Protein Target | Predicted Binding Affinity Range (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| 3-Substituted Benzoxazolone Derivatives | SARS-CoV-2 EG.5.1 RBD | -8.3 to -8.9 | Molecular Docking | chemmethod.com |
| Benzoxazole Derivatives | PGHS Protein | -7.084 to -7.426 | Molecular Docking | researchgate.net |
| Benzothiazole-hydroxamate Hybrids | HDAC8 Enzyme | -6.315 to -10.093 | Molecular Docking | uomustansiriyah.edu.iq |
| Benzoxazolone Derivatives | Clock Proteins | Not specified (Elevated affinities reported) | MM/PBSA | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are ligand-based drug design techniques used to identify novel bioactive compounds from large chemical databases. nih.govrsc.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. figshare.com
These models can be generated based on the structure of a known active ligand or a set of diverse active molecules. nih.gov For benzoxazolone derivatives, pharmacophore models have been developed to guide the discovery of new agents with specific activities. For example, a 3D pharmacophore hypothesis for σ1 receptor ligands was created based on substituted benzo[d]oxazol-2(3H)-one derivatives. figshare.com This model, consisting of features like a positive ionizable group, a hydrogen bond acceptor, and hydrophobic regions, was then used to build a 3D-QSAR model with a high correlation coefficient (0.89), demonstrating its predictive power. figshare.com
Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large compound libraries, filtering for molecules that match the required features. researchgate.net This approach has been successfully applied to benzoxazole derivatives to identify potential anticancer agents. nih.gov By combining pharmacophore modeling with molecular docking, researchers can efficiently screen vast chemical spaces to prioritize a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov
In Vitro Biological Activities and Mechanistic Insights of 3 Hydroxymethyl 1,3 Benzoxazol 2 3h One Derivatives
Antimicrobial Spectrum and Potency
Benzoxazolone derivatives have been identified as a versatile class of compounds with a broad range of antimicrobial activities. researchgate.net They have shown efficacy against bacteria and fungi, including strains that have developed resistance to conventional antibiotics. nih.govnih.gov Their role as defense compounds in plants against microbial pathogens has inspired the synthesis and evaluation of numerous analogues. nih.govnih.gov
Substituted benzoxazolones have demonstrated notable antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. nih.govmdpi.com The efficacy of these compounds is often influenced by the nature and position of substituents on the benzoxazole (B165842) core.
For instance, studies on 2-substituted benzoxazole derivatives revealed potent activity against Escherichia coli, with some compounds showing effectiveness at concentrations as low as 25 μg/mL. researchgate.netnih.gov In one study, a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and tested. Compounds substituted with p-aminobenzoic acid and sulphanilamide (P4A and P4B) showed good activity against both Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Another study highlighted a benzoxazole derivative that exhibited significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and against the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com
The mechanism of antibacterial action for some benzoxazole derivatives has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that the antibacterial effects may be due to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.netnih.gov
Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives
| Compound Type | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| 2-Substituted benzoxazole derivative | Pseudomonas aeruginosa | 0.25 |
| 2-Substituted benzoxazole derivative | Enterococcus faecalis | 0.5 |
| 2-Substituted benzoxazole derivatives | Escherichia coli | 25 |
| N-phenyl-1,3-benzoxazol-2-amine derivative | Escherichia coli | 25 |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 0.020 (mg/mL) |
Note: This table is interactive. You can sort the columns by clicking on the headers.
The antifungal potential of benzoxazole derivatives has been well-documented against various fungal species, including clinically relevant yeasts like Candida albicans. nih.govnih.gov The structural features of these compounds play a critical role in their antifungal potency. The presence of a halogenated ring, for example, is considered a key contributor to antifungal activity. nih.gov
In a study evaluating 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, a compound featuring a 2,4-dichlorobenzyl moiety (P2B) demonstrated good antifungal activity against C. albicans. nih.govresearchgate.net This is notable as similar structural motifs are found in established antifungal drugs like miconazole. nih.gov Another investigation of 13 different benzoxazole and benzothiazole derivatives found that one compound exhibited a strong action against Candida krusei with an MIC of 15.6 µg/mL, and also showed activity against C. albicans (MIC 62.5 µg/mL) and Candida tropicalis (MIC 125.0 µg/mL). scilit.comnih.gov Further studies suggested that the mechanism for this activity involves disruption of the fungal plasma membrane. scilit.com
Research into 2-(aryloxymethyl) benzoxazole derivatives also identified several compounds with significant inhibitory effects against a panel of eight phytopathogenic fungi. nih.gov Certain derivatives showed potent inhibition of Fusarium solani, with IC50 values ranging from 4.34 to 17.61 μg/mL, outperforming the control drug hymexazol. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives
| Compound Type | Test Organism | Activity (MIC or IC50 in µg/mL) |
|---|---|---|
| Benzoxazole Derivative (Compound 1) | Candida krusei | 15.6 (MIC) |
| Benzoxazole Derivative (Compound 1) | Candida albicans | 62.5 (MIC) |
| Benzoxazole Derivative (Compound 1) | Candida tropicalis | 125.0 (MIC) |
| 2-(aryloxymethyl) benzoxazole (5h) | Fusarium solani | 4.34 (IC50) |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to regulate virulence factor production and biofilm formation. nih.gov Targeting the QS system is an attractive strategy for developing anti-pathogenic drugs that can disarm bacteria without killing them, potentially reducing the pressure for resistance development. nih.govnih.gov
Several 1,3-benzoxazol-2(3H)-one derivatives have been identified as effective quorum sensing inhibitors (QSIs). nih.gov An in vitro screening assay demonstrated that the parent compound, 1,3-benzoxazol-2(3H)-one, along with its 5-chloro, 6-methyl, and 5-methyl derivatives, successfully inhibited the QS system. nih.gov These compounds were shown to significantly reduce virulence factor production, such as elastase, and inhibit biofilm formation and swarming motility in Pseudomonas aeruginosa PA01. nih.gov These findings suggest that 1,3-benzoxazol-2(3H)-one derivatives can serve as a foundation for designing new drugs that combat bacterial pathogenicity by interfering with their communication networks. nih.gov
Antineoplastic and Cytotoxic Effects on Cancer Cell Lines
Beyond their antimicrobial properties, derivatives of 1,3-benzoxazol-2(3H)-one have emerged as a promising class of compounds with significant cytotoxic and antineoplastic activities. nih.gov In vitro studies have demonstrated their ability to reduce the viability of various human cancer cell lines, including those from breast, lung, prostate, and cervical cancers. nih.govresearchgate.net
For example, newly synthesized Mannich bases of 2(3H)-benzoxazolone were effective in reducing cell viability in the MCF-7 breast cancer cell line at concentrations of 50µM and 100µM. nih.gov Another study isolated four new 2-benzoxazolinone alkaloids from a natural source and found they exhibited cytotoxicity against HepG2 (liver), HeLa (cervical), and A-549 (lung) cancer cell lines, with IC50 values ranging from 7.8 to 26.6 µM. nih.gov
The anticancer effects of benzoxazolone derivatives are often mediated through the targeted inhibition of specific cellular pathways that are critical for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death.
Studies on MCF-7 breast cancer cells treated with N-substituted benzoxazolone derivatives showed a significant increase in key apoptotic markers. nih.gov Immunohistochemical staining revealed elevated levels of Fas Ligand (FasL) and caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Furthermore, an increase in cytochrome c immunoreactivity was observed, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay confirmed that these compounds significantly increased the number of apoptotic cells compared to controls. nih.gov
Other research points to different targets. For instance, certain benzoxazole derivatives have been designed as inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. researcher.life In other cases, benzimidazolyl carbamate esters, which are structurally related, have been shown to disrupt microtubule formation, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis. researchgate.net
The antiproliferative potency of benzoxazolone derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that enhance cytotoxic activity and selectivity towards cancer cells.
One study found that the presence of a substituted benzoyl moiety in the structure of 2-benzoxazolinone alkaloids was crucial for their enhanced cytotoxic activities compared to unsubstituted analogues. nih.gov Another comprehensive study on 2-arylbenzoxazole derivatives evaluated against a panel of human cancer cell lines revealed that the nature and position of substituents on both the benzoxazole ring and the attached phenyl ring significantly influence antiproliferative activity. mdpi.comresearchgate.net It was observed that derivatives with a methoxy group at position 3 of the phenyl ring generally showed higher activity. Furthermore, substitutions at position 4 of the phenyl ring with a morpholine or an N,N-diethyl group also resulted in higher potency. mdpi.com
The SAR for benzoxazole derivatives suggests that incorporating electron-withdrawing groups, such as chlorine (Cl) or a nitro (NO2) group, can enhance antiproliferative effects. researchgate.net The specific positioning of these groups is also critical, with ortho- and para-positions on a substituted ring being reported as favorable for improving activity against colon cancer cells. researchgate.net These insights are valuable for the rational design and optimization of new, more potent benzoxazole-based anticancer agents. researcher.life
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one |
| 1,3-benzoxazol-2(3H)-one |
| 5-chloro-1,3-benzoxazol-2(3H)-one |
| 6-methyl-1,3-benzoxazol-2(3H)-one |
| 5-methyl-1,3-benzoxazol-2(3H)-one |
| N-phenyl-1,3-benzoxazol-2-amine |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol |
| Miconazole |
Anti-inflammatory Properties and Prostaglandin Synthesis Inhibition
Derivatives of 1,3-benzoxazol-2(3H)-one have demonstrated notable anti-inflammatory potential, often linked to the inhibition of key inflammatory mediators like prostaglandins. Prostaglandins, particularly Prostaglandin E2 (PGE2), are significant drivers of inflammation and pain. asianpubs.org Their synthesis is mediated by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin precursors. asianpubs.org Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX enzymes, thereby reducing prostaglandin production. mdpi.com
The anti-inflammatory mechanism of benzoxazolone derivatives often involves the inhibition of the COX pathway. Studies on related heterocyclic compounds have shown that they can act as inhibitors of both COX-1 and COX-2 isoforms, which are crucial for converting arachidonic acid into prostaglandins. mdpi.com The inhibition of these enzymes is a primary strategy for mitigating inflammatory responses.
In addition to COX inhibition, another mechanism involves the enzyme myeloperoxidase (MPO). MPO is a heme protein found in leukocytes that generates potent oxidants, contributing to tissue damage during inflammation. researchgate.net A study on various ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives revealed their ability to inhibit MPO's chlorinating activity in vitro. researchgate.net The most effective compounds in this series featured 2-methyl and 4-nitro substitutions on the N-phenyl ring, indicating that specific structural modifications can enhance anti-inflammatory action through this pathway. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylpropionamides | Myeloperoxidase (MPO) | Derivative with 4-nitro substituent on the N-phenyl ring was among the most active inhibitors. | researchgate.net |
| ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamides | Myeloperoxidase (MPO) | Derivative with 2-methyl substituent on the N-phenyl ring showed the highest inhibitory activity. | researchgate.net |
| Pyrrolo[3,4-d]pyridazinone Derivatives (Related Heterocycles) | Cyclooxygenase (COX-1/COX-2) | Inhibited COX-2 isoform more effectively than the reference drug, Meloxicam. | mdpi.com |
Antiviral Activities (e.g., HIV-1, SARS-CoV-2)
The benzoxazole scaffold and its bioisosteres, such as benzimidazoles, have been investigated for their potential as antiviral agents. Research into related heterocyclic structures has shown promising activity against Human Immunodeficiency Virus (HIV).
Specifically, a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, which share a core structural similarity, were synthesized and evaluated for their in vitro anti-HIV activity. Several compounds from this series demonstrated reproducible inhibitory effects against the virus. researchgate.net Further studies on novel 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles confirmed their ability to significantly inhibit HIV-1 replication in vitro. jmchemsci.com Notably, these compounds were not active against HIV-2. The antiviral potency was found to be dependent on the specific substituents on the phenyl ring at the C-1 position and the stereochemistry of the molecule. jmchemsci.com The most active derivative in one study was the trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. jmchemsci.com
While the direct antiviral activity of this compound derivatives against SARS-CoV-2 has not been extensively detailed in the provided research, the broader class of natural compounds and their derivatives are considered a valuable source for inhibitors of both HIV and coronaviruses. mdpi.com For instance, derivatives of glycyrrhizic acid have shown the ability to inhibit SARS-CoV-2 replication in vitro, highlighting the potential for developing broad-spectrum antiviral agents from diverse chemical scaffolds. mdpi.com
Enzyme Inhibition Profiling (e.g., Cholinesterases, Acid Ceramidase)
Benzoxazolone derivatives have been identified as potent inhibitors of several key enzymes, including cholinesterases and acid ceramidase, making them promising candidates for addressing neurodegenerative diseases and cancer.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the pathogenesis of Alzheimer's disease. researchgate.net Several benzoxazole derivatives have been reported as effective inhibitors of these enzymes. researchgate.net For example, 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and tested for their ability to inhibit both AChE and BChE. One compound in this series demonstrated potent inhibition with an IC50 value of 12.62 nM for AChE and 25.45 nM for BChE. Another class, benzoxazole-based thiazole hybrids, also showed significant inhibitory potential. figshare.com The most potent analogs were identified as inhibitors of both acetylcholinesterase (IC50 = 0.38 µM) and butyrylcholinesterase (IC50 = 1.33 µM). figshare.com
Acid Ceramidase Inhibition: Acid ceramidase (AC) is a cysteine amidase that hydrolyzes ceramides, which are lipid messengers involved in regulating processes like apoptosis and inflammation. nih.gov Inhibitors of AC are considered potential therapeutic agents for conditions such as cancer, where ceramide levels are often dysregulated. A systematic investigation of benzoxazolone carboxamides has identified them as a class of highly potent AC inhibitors. nih.gov Research involving a diverse series of substitutions on both the benzoxazolone ring and the carboxamide side chain has led to the development of compounds with enhanced potency and stability. nih.gov
Table 2: Enzyme Inhibition Profile of Benzoxazolone Derivatives
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Acetylcholinesterase (AChE) | 12.62 nM | nih.gov |
| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Butyrylcholinesterase (BChE) | 25.45 nM | nih.gov |
| Benzoxazole-thiazole hybrid (Analog 12) | Acetylcholinesterase (AChE) | 0.38 µM | figshare.com |
| Benzoxazole-thiazole hybrid (Analog 9) | Butyrylcholinesterase (BChE) | 1.33 µM | figshare.com |
| Benzoxazolone Carboxamides | Acid Ceramidase (AC) | High potency reported | nih.gov |
Receptor Agonist/Antagonist Activities (e.g., Serotonin Receptors, Estrogen Receptor Beta, Orexin Receptors)
Derivatives of 1,3-benzoxazol-2(3H)-one have been investigated for their ability to modulate the activity of various G protein-coupled receptors, indicating their potential as treatments for a range of conditions from insomnia to metabolic disorders.
Orexin Receptors: The orexin system plays a critical role in regulating sleep and wakefulness, and orexin receptor antagonists are a novel class of drugs for treating insomnia. wikipedia.orgdntb.gov.ua A potent dual orexin receptor antagonist, MK-4305, incorporates a 5-chloro-1,3-benzoxazol-2-yl moiety. wikipedia.orgnih.gov The development of this compound involved replacing a fluoroquinazoline ring with a chlorobenzoxazole to improve its metabolic profile while maintaining high potency as a dual antagonist for both OX1 and OX2 receptors. wikipedia.org
Estrogen Receptor Beta (ERβ): The estrogen receptor beta (ERβ) is an attractive therapeutic target for managing obesity due to its role in adipogenesis and energy metabolism. A study identified 3-(1,3-benzoxazol-2-yl)-benzamide as a potential new ERβ ligand with anti-adipogenic activity. mdpi.com This compound was shown to reduce the expression of key adipogenic markers, suggesting its potential as a lead structure for developing drugs to control obesity. mdpi.com Furthermore, hybrid molecules combining the frameworks of estradiol and benzoxazol-2-one have been synthesized. nih.gov Bioisosteric replacement of the phenolic A-ring of estradiol with a benzoxazolone ring can alter the biological effect and is a strategy used in designing novel derivatives. nih.gov
Serotonin Receptors: While various heterocyclic scaffolds are known to interact with serotonin receptors, specific agonist or antagonist activity for this compound derivatives is not extensively documented in the provided search results. The design of ligands for serotonin receptors, such as the 5-HT6 subtype, often involves different pharmacophores like indole or 1,3,5-triazine structures. researchgate.netjapsonline.com
Antioxidant Efficacy
Oxidative stress is implicated in a wide range of degenerative diseases. Benzoxazolone derivatives have been evaluated for their antioxidant capacity, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to determine the antioxidant activity of chemical compounds. nih.gov This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov
A study on eleven 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives assessed their antioxidant capacity using both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. asianpubs.org The results showed that most of the synthesized compounds were effective radical scavengers in both tests. asianpubs.org The most active compound in the series was one bearing a 4-methoxy substituent on the N-phenyl ring of the propionanilide skeleton, indicating that specific substitutions can significantly enhance antioxidant efficacy. asianpubs.org The antioxidant properties of these compounds suggest their potential as protective agents against cellular damage induced by reactive oxygen species.
Table 3: Antioxidant Activity of Benzoxazolone Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 5-chloro-2(3H)-benzoxazolone-3-alkananilides | DPPH Radical Scavenging | Most compounds showed effective scavenging activity. | asianpubs.org |
| 5-chloro-2(3H)-benzoxazolone-3-alkananilides | ABTS Radical Scavenging | Majority of compounds were effective. | asianpubs.org |
| Compound with 4-methoxy N-phenyl substituent | DPPH & ABTS Assays | Identified as the most active antioxidant in the series. | asianpubs.org |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzoxazolone scaffold by identifying how chemical modifications influence biological activity. nih.govresearchgate.net The benzoxazolone nucleus offers multiple sites for chemical modification, including the benzene (B151609) ring and the nitrogen atom of the oxazolone ring, allowing for fine-tuning of its pharmacological profile. nih.gov
For enzyme inhibition, SAR studies have provided clear insights. In the case of acid ceramidase inhibitors, a systematic investigation of benzoxazolone carboxamides revealed that substitutions on both the benzoxazolone ring and the carboxamide side chain could enhance potency and metabolic stability. nih.gov Similarly, for myeloperoxidase inhibition, the presence of specific electronic and lipophilic substituents on an N-phenyl ring attached to the core structure was found to be critical for activity. researchgate.net Derivatives with 2-methyl or 4-nitro groups on this ring were the most active, demonstrating the impact of substituent position and nature. researchgate.net
These studies collectively underscore the importance of systematic structural modifications to the 1,3-benzoxazol-2(3H)-one scaffold in developing derivatives with optimized and targeted biological functions.
Applications in Medicinal Chemistry and Drug Discovery of 3 Hydroxymethyl 1,3 Benzoxazol 2 3h One Scaffolds
Lead Compound Identification and Optimization
The identification of a lead compound is a critical first step in the drug discovery process. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The 3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one scaffold has served as a valuable lead structure in the development of various therapeutic agents. researchgate.net
Once a lead compound is identified, the process of lead optimization begins. This involves the systematic chemical modification of the lead structure to improve its drug-like properties. For derivatives of 1,3-benzoxazol-2(3H)-one, this often involves introducing various substituents onto the benzoxazole (B165842) ring system. For instance, the introduction of halogen atoms, such as chlorine or bromine, or small alkyl groups can significantly influence the compound's biological activity. researchgate.netnih.gov Structure-activity relationship (SAR) studies are instrumental in this optimization process, as they provide insights into how different chemical modifications affect the compound's interaction with its biological target. nih.govnih.gov Through iterative cycles of design, synthesis, and biological testing, researchers can refine the lead compound into a more potent and selective drug candidate.
For example, a series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives were synthesized and evaluated for their antimicrobial and cytotoxic properties. researchgate.net The study revealed that the nature of the substituent at the N-3 position significantly impacted the biological activity.
Scaffold for Novel Therapeutic Agents
The 1,3-benzoxazol-2(3H)-one moiety is considered a "privileged scaffold" because of its ability to bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. researchgate.netucl.ac.be This structural motif has been successfully incorporated into molecules targeting a wide spectrum of diseases.
Derivatives of this scaffold have demonstrated a broad range of biological activities, including:
Antimicrobial Activity: Various benzoxazole derivatives have been synthesized and shown to possess antibacterial and antifungal properties. nih.govresearchgate.netnih.gov
Anticancer Activity: The benzoxazolone core has been utilized to develop potent inhibitors of key targets in oncology, such as c-Met kinase and Traf2- and Nck-interacting kinase (TNIK). nih.govnih.gov
Anti-inflammatory Activity: Certain derivatives have been investigated for their potential as anti-inflammatory agents. x-mol.net
Acid Ceramidase Inhibition: Benzoxazolone carboxamides have been optimized as orally bioavailable and CNS penetrant acid ceramidase inhibitors, which have potential applications in treating lysosomal storage disorders like Krabbe's disease. nih.gov
Anti-Quorum Sensing Activity: Some 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in bacteria, a process that regulates virulence. This suggests a potential strategy for combating bacterial infections by disarming pathogens rather than killing them directly. nih.govnih.gov
The versatility of the 1,3-benzoxazol-2(3H)-one scaffold allows medicinal chemists to design and synthesize novel compounds with tailored therapeutic profiles.
Strategies for Enhancing Biological Potency and Selectivity
A key objective in drug discovery is to develop compounds that are not only potent but also selective for their intended biological target. High selectivity minimizes off-target effects and reduces the potential for adverse drug reactions. Several strategies are employed to enhance the biological potency and selectivity of compounds derived from the this compound scaffold.
Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, play a crucial role in the rational design of more potent and selective inhibitors. eco-vector.comchemijournal.comresearchgate.net These in silico techniques allow researchers to predict how a molecule will interact with its target and to prioritize the synthesis of compounds with the highest likelihood of success. ijpsonline.com By understanding the key interactions between the ligand and the receptor, medicinal chemists can design modifications that enhance these interactions, leading to improved potency and selectivity.
| Compound | Modification | Biological Activity | Reference |
| Benzo[d]oxazol-2(3H)-one-quinolone 13 | Molecular hybridization of 4-ethoxy-7-substituted-quinoline and benzo[d]oxazol-2(3H)-one | c-Met kinase inhibitor (IC50 = 1 nM), Antiproliferative against EBC-1 cell line (IC50 = 5 nM) | nih.gov |
| Compound 8g | Benzo[d]oxazol-2(3H)-one derivative | TNIK inhibitor (IC50 = 0.050 µM), Suppressed proliferation and migration of colorectal cancer cells | nih.gov |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Chloro-substitution | Quorum sensing inhibitor, Reduced elastase production, biofilm formation, and swarming motility of Pseudomonas aeruginosa | nih.gov |
Bioisosteric Modifications and Their Impact on Activity
In the context of the 1,3-benzoxazol-2(3H)-one scaffold, bioisosteric modifications can be applied to various parts of the molecule. For example, the oxygen atom in the oxazole (B20620) ring can be replaced with a sulfur atom to yield a 1,3-benzothiazol-2(3H)-one, or with a nitrogen atom to give a 1,3-benzimidazol-2(3H)-one. ucl.ac.be These subtle changes can have a profound impact on the compound's biological activity and pharmacokinetic profile.
The rationale behind such modifications is that the bioisosteric replacement can alter the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with the biological target. For instance, replacing a hydroxyl group with a fluorine atom can increase the metabolic stability of the compound without drastically changing its size. nih.gov
The impact of bioisosteric modifications on the activity of 1,3-benzoxazol-2(3H)-one derivatives is an active area of research. By systematically exploring different bioisosteric replacements, medicinal chemists can fine-tune the properties of these compounds to develop safer and more effective drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-one and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via nucleophilic substitution or Mannich reactions. For example, 6-substituted derivatives are prepared by reacting 5-chloro-1,3-benzoxazol-2(3H)-one with benzyl chloride under reflux in acetonitrile, followed by recrystallization (see Scheme 2 in ). Characterization involves H NMR, C NMR, and elemental analysis to confirm purity and structural integrity .
Q. How are structural and crystallographic properties of benzoxazolone derivatives validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are used to resolve bond lengths, angles, and torsional parameters. For example, studies on 3-benzyl-6-(2-chlorobenzoyl) derivatives achieved an R-factor of 0.072 using SHELXL . WinGX is recommended for small-molecule crystallography workflows .
Q. What spectroscopic techniques are essential for characterizing benzoxazolone derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., absence of hydroxyl protons in derivatives with hydrogen bond donor counts = 0) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weights and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm and aromatic C-H vibrations .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be optimized for antimicrobial activity in benzoxazolone derivatives?
- Methodological Answer : Systematic substitution at the 6-position with thiazole or sulfinyl groups enhances Gram-positive antibacterial activity (e.g., MIC = 31.25 µg/mL against Micrococcus luteus). Comparative studies using logP calculations (e.g., XlogP = 2.9) and topological polar surface area (TPSA = 29.5 Ų) help balance lipophilicity and bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity (e.g., 3-substituted propyl derivatives showing anticancer potential) may arise from assay conditions or cell line specificity. Cross-validation using standardized protocols (e.g., CLSI guidelines for MIC assays) and dose-response curves is critical. Meta-analyses of logD values and cytotoxicity indices (e.g., IC₅₀) can clarify mechanisms .
Q. How are computational tools applied to predict reactivity and stability of benzoxazolone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups at the 4-position increase electrophilicity). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like bacterial dihydrofolate reductase or human serotonin receptors .
Q. What synthetic challenges arise in functionalizing the hydroxymethyl group, and how are they addressed?
- Methodological Answer : The hydroxymethyl group’s reactivity can lead to undesired side reactions (e.g., oxidation or elimination). Protective groups like acetyl or tert-butyldimethylsilyl (TBDMS) are employed during multi-step syntheses. For example, acetylation prior to thiazole coupling minimizes byproducts .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the metabolic stability of benzoxazolone derivatives?
- Methodological Answer :
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (Clₐᵢₙₜ).
- Chromatography : HPLC-UV or LC-MS/MS monitors metabolite formation (e.g., glucuronidation or sulfation) .
- QSAR models : Use descriptors like rotatable bond count (e.g., 2 in 3-fluorobenzyl derivatives) to predict metabolic liability .
Q. What crystallographic parameters are critical for refining benzoxazolone structures with high accuracy?
- Methodological Answer :
- Resolution : Aim for ≤ 0.8 Å to resolve hydrogen atoms.
- Data-to-Parameter Ratio : Maintain ≥ 12.7 to avoid overfitting (e.g., achieved in ).
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
